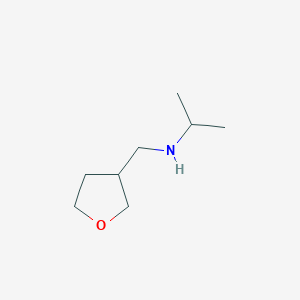
N-(oxolan-3-ylmethyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-(oxolan-3-ylmethyl)propan-2-amine typically involves the reaction of tetrahydrofuran with a suitable amine precursor under controlled conditions. One common method involves the use of a reductive amination process, where tetrahydrofuran is reacted with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
N-(oxolan-3-ylmethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of substituted amine derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(oxolan-3-ylmethyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of N-(oxolan-3-ylmethyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
N-(oxolan-3-ylmethyl)propan-2-amine can be compared with other similar compounds, such as:
N-Methyl-1-(tetrahydro-3-furanyl)methanamine: This compound has a similar structure but differs in the substitution pattern on the amine group.
(2-Methyl-3-furyl)methylamine: This compound has a similar furan ring but differs in the substitution pattern on the amine group.
N-Methyl-1-(3-methyloxetan-3-yl)methanamine: This compound has a similar amine group but differs in the ring structure.
The uniqueness of this compound lies in its specific combination of the tetrahydrofuran ring and the propanamine moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
N-(oxolan-3-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-5-8-3-4-10-6-8/h7-9H,3-6H2,1-2H3 |
Clé InChI |
UTRIWBGYRQZFNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















